molecular formula C11H13NO2 B12879339 (S)-2,2-Dimethyl-5-phenyloxazolidin-4-one

(S)-2,2-Dimethyl-5-phenyloxazolidin-4-one

Cat. No.: B12879339
M. Wt: 191.23 g/mol
InChI Key: FEFKVCRLZMSHEM-VIFPVBQESA-N
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Description

(S)-2,2-Dimethyl-5-phenyloxazolidin-4-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its unique structure, featuring a five-membered oxazolidinone ring with a phenyl group and two methyl groups, contributes to its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-5-phenyloxazolidin-4-one typically involves the reaction of (S)-phenylglycinol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the oxazolidinone ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-5-phenyloxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.

    Substitution: The phenyl group and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclic amines or alcohols.

Scientific Research Applications

(S)-2,2-Dimethyl-5-phenyloxazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is utilized in the production of fine chemicals and specialty materials, where chirality is crucial for product performance.

Mechanism of Action

The mechanism by which (S)-2,2-Dimethyl-5-phenyloxazolidin-4-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction intermediates. The oxazolidinone ring provides a rigid framework that influences the spatial arrangement of substituents, leading to high selectivity in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2-Dimethyl-5-phenyloxazolidin-4-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

    2,2-Dimethyl-4-oxazolidinone: Lacks the phenyl group, resulting in different reactivity and applications.

    5-Phenyl-2-oxazolidinone: Lacks the dimethyl groups, affecting its stability and reactivity.

Uniqueness

(S)-2,2-Dimethyl-5-phenyloxazolidin-4-one is unique due to its combination of a chiral center, phenyl group, and dimethyl groups, which collectively enhance its stability and reactivity. This makes it particularly effective as a chiral auxiliary in asymmetric synthesis, offering high selectivity and efficiency in producing enantiomerically pure compounds.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(5S)-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C11H13NO2/c1-11(2)12-10(13)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

FEFKVCRLZMSHEM-VIFPVBQESA-N

Isomeric SMILES

CC1(NC(=O)[C@@H](O1)C2=CC=CC=C2)C

Canonical SMILES

CC1(NC(=O)C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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